7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Catalog No.
S6719264
CAS No.
1379318-05-4
M.F
C8H7FN2S
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-fluoro-6-methyl-1,3-benzothiazol-2-amine

CAS Number

1379318-05-4

Product Name

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

IUPAC Name

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11)

InChI Key

PIBVVFCDYSGIQO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N=C(S2)N)F

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)N)F

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole ring system with a fluorine atom at the 7-position and a methyl group at the 6-position. Its molecular formula is C7H6FNSC_7H_6FNS and it has a molecular weight of approximately 185.19 g/mol. The presence of both nitrogen and sulfur atoms within the benzothiazole framework contributes to its unique chemical reactivity and biological properties, making it an interesting subject for research in medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, resulting in sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding amine derivatives.
  • Substitution: The fluorine atom can be substituted with various functional groups through nucleophilic substitution reactions, utilizing reagents like sodium methoxide or potassium tert-butoxide .

These reactions highlight the compound's versatility in synthetic chemistry.

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine exhibits significant biological activity, primarily as an antimicrobial agent. Its mechanism of action involves inhibition of DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. By binding to DprE1, the compound disrupts bacterial growth and demonstrates potential against various strains of bacteria and cancer cell lines . The compound has also been studied for its anticancer properties, indicating its broad spectrum of biological applications.

The synthesis of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine can be accomplished through several methods:

  • Fluorination Method: A common approach involves reacting 6-methyl-2-aminobenzothiazole with N-fluorobenzenesulfonimide (NFSI) in dichloromethane at room temperature. This method yields high purity and efficiency.
  • Industrial Production: For larger scale production, continuous flow reactors may be used to enhance consistency in product quality. Advanced purification techniques such as recrystallization and chromatography are often employed to isolate the desired compound.

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine has numerous applications across various fields:

  • Chemistry: Used as a building block in synthesizing complex heterocyclic compounds for pharmaceutical development.
  • Biology: Acts as a probe in biochemical studies to explore enzyme interactions and protein-ligand binding mechanisms.
  • Medicine: Exhibits potential as an antimicrobial and anticancer agent, effective against a range of bacterial strains and cancer cell lines .
  • Industry: Utilized in producing specialty chemicals, including dyes, pigments, and polymers.

Studies on the interactions of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine with various biological targets have shown promising results. Its ability to inhibit DprE1 highlights its potential as a therapeutic agent against Mycobacterium tuberculosis. Additionally, interaction studies indicate that this compound may affect other biochemical pathways relevant to cancer cell proliferation, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 7-fluoro-6-methyl-1,3-benzothiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
6-Methyl-1,3-benzothiazol-2-amineLacks fluorineDifferent reactivity and biological activity
7-Fluoro-1,3-benzothiazol-2-amineLacks methyl groupAffects stability and interactions
6-Fluoro-1,3-benzothiazol-2-amineContains fluorine but lacks methyl groupDifferent balance of stability and reactivity

The unique combination of both fluorine and methyl groups in 7-fluoro-6-methyl-1,3-benzothiazol-2-amine enhances its stability and reactivity compared to these similar compounds. This characteristic makes it particularly valuable for research applications in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.03139757 g/mol

Monoisotopic Mass

182.03139757 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types